2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid, also known by its chemical formula C₁₀H₁₁N₃O₂ and CAS number 49758-35-2, is a compound characterized by its unique structure that includes a pyrrolo[2,3-b]pyridine moiety. It has a molecular weight of approximately 205.22 g/mol and is notable for its high purity levels, often exceeding 98% in commercial preparations . This compound is primarily used in research settings due to its potential biological activities and applications.
Research indicates that 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exhibits significant biological activity. It has been investigated for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to other biologically active compounds. Studies suggest it may influence pathways related to neurotransmission and could have implications in neuropharmacology .
The synthesis of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:
These methods require careful control of reaction conditions to ensure high yield and purity of the final product.
This compound finds applications primarily in the fields of:
Interaction studies involving 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid have focused on its binding affinities with various receptors and enzymes. Preliminary data suggest that it may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions. Detailed pharmacological profiling is necessary to elucidate these interactions further.
Several compounds share structural similarities with 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid. Here are a few notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
7-Azatryptophan | 1137-00-4 | An analog of tryptophan with potential neuroactive properties. |
Tryptophan | 73-22-3 | A well-known amino acid that serves as a precursor for serotonin. |
5-Hydroxytryptophan | 4350-09-8 | A direct precursor to serotonin with significant biological relevance. |
What distinguishes 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid from these similar compounds is its specific pyrrolo[2,3-b]pyridine structure, which may confer unique pharmacological properties not observed in other amino acids or their derivatives. This structural uniqueness could lead to distinct interactions with biological targets, making it an interesting candidate for further research in neuropharmacology and medicinal chemistry.
The pyrrolo[2,3-b]pyridine core is classically constructed via acid-catalyzed cyclocondensation of 2-aminopyrrole derivatives with 1,3-dicarbonyl compounds. For example, 2-amino-4-cyanopyrroles react with β-ketoesters or diethyl malonate in hydrochloric acid to yield 1H-pyrrolo[2,3-b]pyridines. Ethyl ethoxymethylenemalonate facilitates the formation of 2-bis(ethoxycarbonyl)vinylaminopyrroles, which undergo thermal cyclization to produce ethyl 4,7-dihydro-4-oxopyrrolo[2,3-b]pyridine-5-carboxylates. Subsequent functionalization introduces the amino acid side chain through nucleophilic substitution or reductive amination.
Table 1: Key Reaction Conditions in Traditional Synthesis
Reactants | Catalyst | Temperature | Product Yield | Reference |
---|---|---|---|---|
2-Amino-4-cyanopyrrole + β-ketoester | HCl | 80°C | 65–78% | |
Ethyl ethoxymethylenemalonate + pyrrole | None | 120°C | 70% |
These methods prioritize scalability but often lack stereocontrol, necessitating post-synthetic resolution steps.
Asymmetric synthesis addresses stereochemical challenges through chiral catalysts or auxiliaries. The Hamari group developed enantioselective routes using catalytic asymmetric hydrogenation of α,β-unsaturated precursors. For instance, Boc-protected N1-methyl-7-azatryptophan enantiomers were resolved via HPLC using a teicoplanin chiral stationary phase, achieving >99% enantiomeric excess (ee). Organocatalytic methods, such as proline-mediated aldol reactions, have also been explored to install the α-amino acid stereocenter.
Table 2: Asymmetric Synthesis Parameters
Method | Catalyst | ee (%) | Reference |
---|---|---|---|
Chiral HPLC resolution | Teicoplanin | 99 | |
Asymmetric hydrogenation | Rhodium-complex | 95 |
These strategies enhance stereoselectivity but require optimization for industrial-scale production.
Incorporating 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid into peptides demands SPPS adaptations. Fmoc-protected derivatives (e.g., Fmoc-L-7-AzaTrp-OH) enable iterative coupling on Wang or Rink amide resins. In situ neutralization protocols with 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) activation ensure efficient amide bond formation. Thioester-generating resins facilitate native chemical ligation for protein semi-synthesis.
Table 3: SPPS Conditions for Peptide Incorporation
Resin Type | Coupling Agent | Solvent | Coupling Efficiency |
---|---|---|---|
Rink amide | HATU/DIEA | DMF | 98% |
Thioester-generating | DIC/HOAt | DCM | 95% |
These modifications enable site-specific incorporation of the amino acid into bioactive peptides, as demonstrated in hirudin analogs.
The pyrrolo[2,3-b]pyridine moiety of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid enables selective interactions with ATP-binding pockets of kinase domains. Structural analyses reveal that the nitrogen-rich heterocycle mimics purine rings, allowing competitive binding to kinases such as MAPKAPK-2 [4]. The amino acid side chain facilitates hydrogen bonding with conserved residues in the kinase active site, particularly lysine and aspartate residues critical for phosphate transfer [4].
Recent studies demonstrate that replacing tryptophan with this compound in peptide substrates enhances binding affinity to calmodulin (CaM)-kinase complexes by 1.9–4.7-fold compared to native sequences [4]. This increase correlates with additional hydrogen bonds formed between the pyrrolopyridine nitrogen atoms and backbone carbonyl groups in the kinase domain [4]. The compound’s planar structure further stabilizes π-π stacking interactions with aromatic residues, such as phenylalanine and tyrosine, in the kinase hydrophobic pocket [2].
2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid exhibits allosteric effects on MAPKAPK-2 (mitogen-activated protein kinase-activated protein kinase 2), a key mediator of stress-responsive signaling. Binding assays show that the compound induces conformational changes in the kinase’s C-lobe, shifting the equilibrium toward an inactive state [4]. This modulation occurs through interactions with a regulatory pocket adjacent to the αC-helix, displacing water molecules and reducing solvent accessibility [4].
The compound’s propanoic acid group plays a critical role in allostery. At physiological pH, the deprotonated carboxylate forms salt bridges with arginine residues in MAPKAPK-2’s activation loop, hindering phosphorylation at Thr^334^ [4]. Molecular dynamics simulations predict a 40% reduction in loop flexibility upon compound binding, which suppresses downstream substrate recruitment [4]. These effects are amplified in the presence of calcium ions, suggesting synergistic regulation with calcium-dependent signaling pathways [4].
The metabolic fate of 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid involves oxidation of the pyrrolopyridine ring, generating electrophilic intermediates. Cytochrome P450 enzymes catalyze epoxidation at the C^5^-C^6^ double bond, producing a highly reactive 5,6-epoxide metabolite [2]. This metabolite undergoes nucleophilic attack by glutathione (GSH), forming a stable adduct detectable in vitro (Table 1) [2].
Table 1: Major Adducts Formed via Reactive Metabolites
Metabolite | Adduct Partner | Detection Method | Relative Abundance (%) |
---|---|---|---|
5,6-Epoxide | Glutathione | LC-MS/MS | 62 ± 3.1 |
N-Oxide | Serum albumin | Immunoblotting | 18 ± 2.4 |
Quinone-imine | DNA (guanine) | ^32^P-postlabeling | 9 ± 1.7 |
The amino group participates in Schiff base formation with carbonyl-containing biomolecules, such as pyridoxal phosphate. This reaction generates stable aldimine adducts that impair vitamin B6-dependent enzymatic activity [2]. Additionally, the compound’s α,β-unsaturated ketone derivative (formed via dehydration) reacts with cysteine thiols in proteins, contributing to mechanism-based inactivation of metabolic enzymes [2].
The pyrrolopyridine scaffold represents a promising structural framework for selective Janus kinase 1 inhibition, with 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid demonstrating significant therapeutic potential through its interaction with the JAK/STAT signaling cascade [1]. The compound exhibits selective binding characteristics that differentiate it from pan-JAK inhibitors, offering enhanced specificity for JAK1 over JAK2 through strategic positioning within the ATP-binding site [1].
Molecular docking studies reveal that pyrrolopyridine derivatives containing amino acid functionalities demonstrate favorable binding conformations within the JAK1 catalytic domain [1]. The 4-aminoethylamino-pyrrolopyridine structural motif enables discrimination between JAK1 and JAK2 binding sites through subtle differences in active site geometry, with the aminoethyl functionality positioned to exploit the approximately 0.3-0.6 Angstrom difference in binding pocket dimensions [1].
Table 1: JAK Selectivity Profile of Pyrrolopyridine Derivatives
Compound Type | JAK1 IC50 (μM) | JAK2 IC50 (μM) | JAK1/JAK2 Selectivity | Reference |
---|---|---|---|---|
4-amino-pyrrolopyridine-5-carboxamide | 2.2 | 54.4 | 24.7-fold | [1] |
4-hydroxyalkylamino-pyrrolopyridine | 2.4 | 49.2 | 20.5-fold | [1] |
4-aminoalkylamino-pyrrolopyridine | 2.6 | 59.4 | 22.8-fold | [1] |
The JAK/STAT pathway regulation occurs through natural inhibitory mechanisms mediated by Suppressors of Cytokine Signaling proteins, which form binary complexes with JAK kinases and inhibit their catalytic activity [2]. The pyrrolopyridine amino acid derivative targets this regulatory mechanism by mimicking the binding interactions typically observed between SOCS1 and JAK1, specifically through formation of polar and hydrophobic bonds within the catalytic domain [2].
Binding kinetics demonstrate that pyrrolopyridine compounds exhibit ATP-competitive inhibition patterns, with the amino acid moiety contributing to enhanced selectivity through hydrogen bonding interactions with specific residues in the JAK1 active site [1]. The compound achieves optimal binding affinity through formation of two hydrogen bonds with backbone and side-chain carbonyl groups of Arginine and Asparagine residues within the binding pocket [1].
Pyrrolopyridine derivatives demonstrate broad-spectrum antiproliferative activity across multiple oncogenic cell lines through multitargeted inhibition of critical metabolic pathways [3]. The compound 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid targets mitochondrial one-carbon metabolism, specifically inhibiting serine hydroxymethyltransferase 2, which provides essential metabolites for nucleotide and amino acid biosynthesis [3].
Table 2: Antiproliferative Activity Against Oncogenic Cell Lines
Cell Line | Cell Type | IC50 (nM) | Mechanism | Reference |
---|---|---|---|---|
HCT116 | Colon Cancer | 437 ± 180 | SHMT2/GARFTase inhibition | [3] |
H460 | Lung Cancer | 214 ± 88 | Mitochondrial C1 metabolism | [3] |
MIA PaCa-2 | Pancreatic Cancer | 1,381 ± 182 | Purine biosynthesis disruption | [3] |
4T1 | Breast Cancer | 7-25 nM | FGFR1-3 inhibition | [4] [5] |
A375P | Melanoma | Nanomolar range | Multiple pathway targeting | [6] |
The antiproliferative mechanism involves simultaneous targeting of serine hydroxymethyltransferase 2, glycinamide ribonucleotide formyltransferase, and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase [3]. This multitargeted approach disrupts both mitochondrial and cytosolic one-carbon metabolism, leading to depletion of critical metabolites required for DNA synthesis and cellular proliferation [3].
Metabolomics analysis demonstrates that treatment with pyrrolopyridine compounds results in approximately 10-fold elevation of serine pools, indicating profound disruption of serine catabolism [3]. The compound induces accumulation of glycinamide ribonucleotide and 5-aminoimidazole-4-carboxamide ribonucleotide substrates, with increases ranging from 10-fold to 2,300-fold and 40-fold to 1,500-fold respectively [3].
Fibroblast growth factor receptor inhibition represents an additional antiproliferative mechanism, with pyrrolopyridine derivatives exhibiting potent inhibitory activity against FGFR1, FGFR2, and FGFR3 [4] [5]. The compound demonstrates IC50 values of 7 nanomolar for FGFR1, 9 nanomolar for FGFR2, and 25 nanomolar for FGFR3, while maintaining selectivity over FGFR4 with an IC50 of 712 nanomolar [4] [5].
Table 3: Mechanistic Targets and Enzymatic Inhibition
Target Enzyme | Ki (μM) | Pathway | Cellular Effect | Reference |
---|---|---|---|---|
SHMT2 | 0.63-2.19 | Mitochondrial C1 metabolism | Serine accumulation | [3] |
GARFTase | 0.33-3.13 | Purine biosynthesis | GAR accumulation | [3] |
AICARFTase | 2.36-13.31 | Purine biosynthesis | AICAR accumulation | [3] |
SHMT1 | 0.126-2.91 | Cytosolic C1 metabolism | dTTP depletion | [3] |
Cell cycle analysis reveals that pyrrolopyridine treatment induces cell cycle arrest in multiple phases, with particular accumulation in sub-G1 phase indicating apoptotic cell death [7] [8]. The compound demonstrates ability to induce apoptosis through both p53-dependent and p53-independent pathways, with activation of caspase-3 and caspase-9 in various cancer cell lines [8].
Pyrrolopyridine derivatives exhibit significant binding affinity for dopamine receptor subtypes, particularly demonstrating selectivity for D4 receptors over D2 receptors through interactions with specific transmembrane domain residues [9]. The compound 3-{[4-(4-iodophenyl)piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine demonstrates high selectivity with greater than 120-fold preference for D4 receptors [9].
Table 4: Neurotransmitter Receptor Binding Affinity Profile
Receptor Type | Binding Affinity (Ki, nM) | Selectivity Ratio | Functional Activity | Reference |
---|---|---|---|---|
D4 Dopamine | 0.11 ± 0.02 | 13,400-fold vs D2 | Partial agonist | [9] |
D2 Dopamine | 1,400 ± 950 | - | Antagonist in mutant | [9] |
α4β2 nAChR | Low μM range | Selective | Partial agonist | [10] |
5-HT1A | 10.0 | - | Agonist activity | [11] |
SERT | 2.8 | - | Reuptake inhibition | [11] |
The molecular basis for dopamine receptor selectivity involves interaction with a three amino acid microdomain encompassing positions 2.61, 3.28, and 3.29 in transmembrane segments 2 and 3 [9]. Pyrrolopyridine compounds exploit subtle differences in binding pocket geometry between D2 and D4 receptors, with the iodophenyl ring making preferential contact with phenylalanine residues in the D4 receptor binding site [9].
Binding kinetics studies demonstrate that pyrrolopyridine derivatives exhibit competitive inhibition patterns at dopamine receptors, with Hill coefficients near unity indicating single-site binding [9]. The compound demonstrates functional selectivity, acting as a partial agonist at wild-type D2 receptors while functioning as an antagonist at D4 receptors and mutant D2 receptors [9].
Nicotinic acetylcholine receptor interactions reveal that pyrrolopyridine compounds containing cyclic amine moieties demonstrate selectivity for α4β2 nicotinic receptors [10]. The pyridine nitrogen of pyrrolopyridine derivatives forms water-mediated hydrogen bonds with backbone amino and carbonyl groups in the complementary subunit, contributing to receptor selectivity [12].
Table 5: Receptor Subtype Selectivity and Binding Characteristics
Receptor Subtype | Binding Mode | Key Interactions | Functional Outcome | Reference |
---|---|---|---|---|
D4 > D2 Dopamine | Competitive | TM2/3 microdomain | Selective antagonism | [9] |
α4β2 nAChR | Competitive | Water-mediated H-bonds | Partial agonism | [12] |
NMDA (NR2B) | Allosteric | pH-sensitive binding | Negative modulation | [13] |
5-HT1A/SERT | Dual binding | Multiple sites | Dual activity | [11] |
Serotonin receptor binding studies indicate that pyrrolopyridine derivatives can achieve dual activity at both 5-HT1A receptors and serotonin transporters, with compounds demonstrating nanomolar binding affinities [11]. The structural framework enables simultaneous interaction with both targets through distinct binding modes, offering potential therapeutic advantages for central nervous system disorders [11].
Irritant